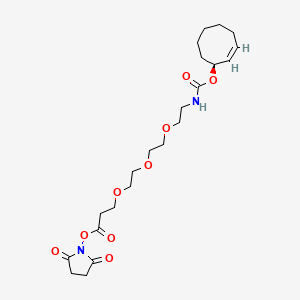
(S,E)-TCO2-PEG3-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-TCO2-PEG3-NHS ester is a chemical compound widely used in bioconjugation and click chemistry. It contains a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. The TCO group is known for its rapid and selective reaction with tetrazine-containing molecules through an inverse electron demand Diels-Alder reaction, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-TCO2-PEG3-NHS ester typically involves the following steps:
Formation of TCO Group: The trans-cyclooctene group is synthesized through the isomerization of cis-cyclooctene using a suitable catalyst.
PEG Linker Attachment: The polyethylene glycol linker is attached to the TCO group through a nucleophilic substitution reaction.
NHS Ester Formation: The final step involves the activation of the carboxyl group with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
Analyse Des Réactions Chimiques
Types of Reactions: (S,E)-TCO2-PEG3-NHS ester primarily undergoes the following reactions:
Inverse Electron Demand Diels-Alder Reaction: The TCO group reacts with tetrazine-containing molecules to form stable adducts.
Nucleophilic Substitution: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Tetrazine-containing molecules: Used in the inverse electron demand Diels-Alder reaction.
Primary amines: React with the NHS ester under mild conditions (pH 7-9) to form amide bonds.
Major Products:
Tetrazine-TCO Adducts: Formed from the reaction of the TCO group with tetrazine.
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Applications De Recherche Scientifique
(S,E)-TCO2-PEG3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in the labeling and tracking of proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Applied in the synthesis of functionalized polymers and materials for various industrial applications.
Mécanisme D'action
The mechanism of action of (S,E)-TCO2-PEG3-NHS ester involves the following steps:
TCO Group Reaction: The TCO group undergoes an inverse electron demand Diels-Alder reaction with tetrazine-containing molecules, forming a stable covalent bond.
NHS Ester Reaction: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Molecular Targets and Pathways:
TCO Group: Targets tetrazine-containing molecules through the inverse electron demand Diels-Alder reaction.
NHS Ester: Targets primary amines to form amide bonds.
Comparaison Avec Des Composés Similaires
(S,E)-TCO-NHS Ester: Contains a TCO group and an NHS ester but lacks the PEG linker.
TCO-PEG4-NHS Ester: Similar structure with a longer PEG linker.
TCO-PEG2-NHS Ester: Similar structure with a shorter PEG linker.
Uniqueness: (S,E)-TCO2-PEG3-NHS ester is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective for bioconjugation and click chemistry applications.
Propriétés
Formule moléculaire |
C22H34N2O9 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,23,28)/b6-4+/t18-/m1/s1 |
Clé InChI |
DLQRFZZNQPWMQC-MJICGBHWSA-N |
SMILES isomérique |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


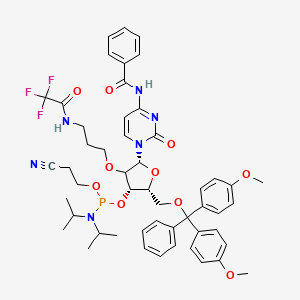

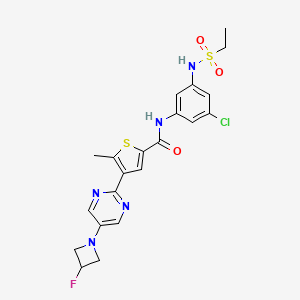
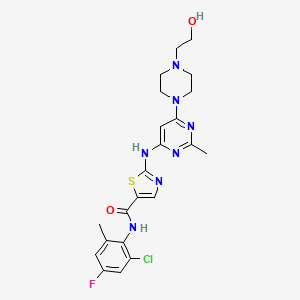

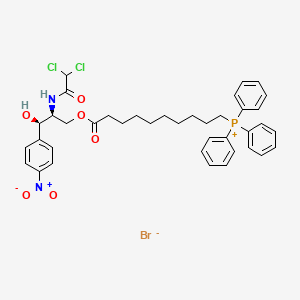
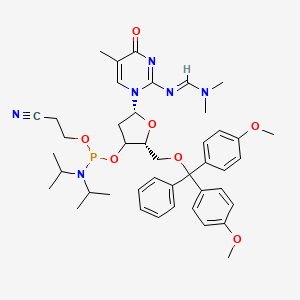


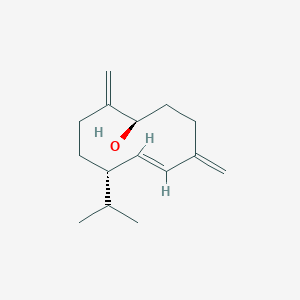
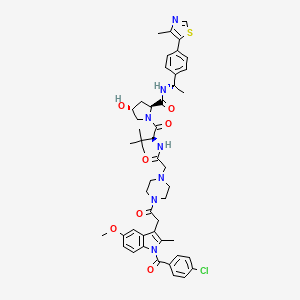

![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)

